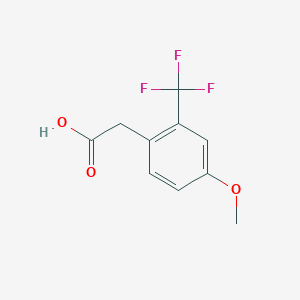

4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-methoxy-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-7-3-2-6(4-9(14)15)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOJHEOIUQVOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids

4-Methoxy-2-(trifluoromethyl)phenylacetic acid, with the CAS number 916420-90-1, is a specialized organic compound that stands at the intersection of several key areas in modern chemical and pharmaceutical research.[1] Phenylacetic acid derivatives are integral structural motifs in a vast array of biologically active molecules. The strategic incorporation of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group onto the phenyl ring imparts a unique combination of physicochemical properties that are highly sought after in drug design and materials science.[2][3]

The trifluoromethyl group is a powerful modulator of a molecule's electronic and steric character.[2] Its high electronegativity can significantly alter the acidity of the carboxylic acid moiety and influence the reactivity of the aromatic ring. Furthermore, the -CF3 group is known to enhance lipophilicity, a critical parameter for improving the pharmacokinetic profile of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) properties.[3] The methoxy group, on the other hand, can participate in hydrogen bonding and alter the molecule's solubility and metabolic stability. The specific ortho- and para- substitution pattern of these groups in this compound creates a distinct electronic and steric environment, making it a valuable building block for synthesizing novel compounds with tailored biological activities.[4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, analytical characterization, and potential applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Source |

| CAS Number | 916420-90-1 | [1] |

| Molecular Formula | C10H9F3O3 | [1] |

| Molecular Weight | 234.18 g/mol | [1] |

| MDL Number | MFCD09025408 | [1] |

| Hazard | Irritant | [1] |

Synthesis of this compound: A Plausible Synthetic Approach

Experimental Protocol

Step 1: Synthesis of 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetonitrile

This step involves a nucleophilic substitution reaction where the bromide of 4-methoxy-2-(trifluoromethyl)benzyl bromide is displaced by a cyanide ion to form the corresponding acetonitrile derivative.

-

Materials:

-

4-Methoxy-2-(trifluoromethyl)benzyl bromide

-

Potassium cyanide (KCN)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-(trifluoromethyl)benzyl bromide in a mixture of ethanol and water.

-

Add an excess of potassium cyanide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methoxy-2-(trifluoromethyl)phenyl)acetonitrile.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Hydrolysis of 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetonitrile to this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[6][7][8]

-

Materials:

-

2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetonitrile

-

Sodium hydroxide (for basic hydrolysis) or Sulfuric acid (for acidic hydrolysis)

-

Water

-

Hydrochloric acid (for acidification after basic hydrolysis)

-

-

Procedure (Basic Hydrolysis):

-

In a round-bottom flask, suspend the 2-(4-methoxy-2-(trifluoromethyl)phenyl)acetonitrile in an aqueous solution of sodium hydroxide.[9]

-

Heat the mixture to reflux for several hours until the nitrile is fully consumed, as indicated by TLC or GC-MS analysis.[7]

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.[7]

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Causality Behind Experimental Choices

-

Choice of Cyanide Source: Potassium cyanide is a readily available and effective nucleophile for the displacement of the benzylic bromide.

-

Solvent System: A mixture of ethanol and water is often used for such reactions as it helps to dissolve both the organic substrate and the inorganic cyanide salt.

-

Hydrolysis Conditions: Both acidic and basic hydrolysis are effective for converting nitriles to carboxylic acids.[6][8] Basic hydrolysis is often preferred as it can be less prone to side reactions and the product can be easily isolated by acidification.[9]

Workflow Diagram

Caption: Potential inhibitory action on the COX pathway.

Conclusion and Future Directions

This compound is a fluorinated building block with significant potential for the synthesis of novel, biologically active compounds. Its unique combination of a phenylacetic acid core with methoxy and trifluoromethyl substituents provides a versatile platform for medicinal chemists to explore new chemical space. Further research is warranted to fully elucidate its biological activities and to leverage its properties in the development of new therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this promising compound for their own investigations.

References

- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (URL not available)

- 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/32857-62-8_1HNMR.htm)

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (URL: https://hmdb.ca/spectra/hmdb/HMDB0002072/1H_NMR_500)

- An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid). (URL: https://www.researchgate.net/publication/15510695_An_improved_synthesis_of_a-methoxy-a-trifluoromethyl-phenylacetic_acid_Mosher's_acid)

- 916420-90-1 Cas No. | this compound | Matrix Scientific. (URL: https://www.matrixscientific.com/cas/916420-90-1.html)

- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents. (URL: https://patents.google.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11386121/)

- WO 2014/030106 A2 - Googleapis.com. (URL: https://patents.google.

- 4-Methoxyphenylacetic acid(104-01-8)IR1 - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/104-01-8_IR1.htm)

- m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/351-35-9_1HNMR.htm)

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (URL: https://hmdb.ca/spectra/hmdb/HMDB0000209/1H_NMR_600)

- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Nitriles/Reactivity_of_Nitriles/Making_Carboxylic_Acids_by_the_Hydrolysis_of_Nitriles)

- Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_Manual_for_Ventura_College/Carboxylic_Acids_and_Their_Derivatives/Hydrolysis_of_Nitriles_to_Carboxylic_Acid)

- Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide - Benchchem. (URL: https://www.benchchem.com/pdf/B5968_Synthesis.pdf)

- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/24484423/)

- 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum - SpectraBase. (URL: https://spectrabase.com/spectrum/3d6H2B02bLd)

- (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. (URL: https://www.thermofisher.

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (URL: https://moodle.citylit.ac.uk/moodle/pluginfile.php/220025/mod_resource/content/1/Preparation%20of%20Carboxylic%20Acids-%20Hydrolysis%20of%20Nitriles.pdf)

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: https://www.mdpi.com/1420-3049/29/1/224)

- hydrolysis of nitriles - Chemguide. (URL: https://www.chemguide.co.uk/organicprops/nitriles/hydrolysis.html)

- 4-Methoxyphenylacetic acid synthesis - ChemicalBook. (URL: https://www.chemicalbook.com/synthesis/104-01-8.htm)

- 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - ChemicalBook. (URL: https://www.chemicalbook.com/synthesis/3038-47-9.htm)

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a compound of interest in drug discovery and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage a comprehensive analysis of structurally similar compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, rooted in fundamental principles of spectroscopy and substituent effects, offers a robust framework for researchers engaged in the synthesis and characterization of this and related novel chemical entities.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique substitution pattern on the phenyl ring, which is expected to give rise to a distinct spectroscopic fingerprint. The electron-donating methoxy group at the 4-position and the electron-withdrawing trifluoromethyl group at the 2-position create a specific electronic environment that influences the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H, ¹³C, and ¹⁹F NMR spectra based on the analysis of related compounds such as 4-methoxyphenylacetic acid and 2-(trifluoromethyl)phenylacetic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methoxy protons, and the acidic proton of the carboxylic acid.

| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid H | 10-12 | Singlet (broad) | 1H | -COOH |

| Aromatic H | ~7.5 | Doublet | 1H | H6 |

| Aromatic H | ~7.2 | Doublet of doublets | 1H | H5 |

| Aromatic H | ~7.0 | Doublet | 1H | H3 |

| Methoxy H | ~3.9 | Singlet | 3H | -OCH₃ |

| Methylene H | ~3.8 | Singlet | 2H | -CH₂COOH |

Causality Behind Predictions: The electron-withdrawing trifluoromethyl group at the 2-position will deshield the adjacent aromatic proton (H3), shifting it downfield. The methoxy group at the 4-position will shield the ortho proton (H3) and the meta proton (H5), shifting them upfield compared to an unsubstituted ring. The coupling patterns (doublets and doublet of doublets) arise from the spin-spin interactions between adjacent aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Signal | Chemical Shift (ppm) | Assignment |

| Carboxylic Acid C | ~175 | -COOH |

| Aromatic C | ~160 | C4-OCH₃ |

| Aromatic C | ~135 | C6 |

| Aromatic C | ~130 | C2-CF₃ |

| Aromatic C | ~125 (quartet) | -CF₃ |

| Aromatic C | ~120 | C5 |

| Aromatic C | ~115 | C1 |

| Aromatic C | ~110 | C3 |

| Methoxy C | ~55 | -OCH₃ |

| Methylene C | ~40 | -CH₂COOH |

Causality Behind Predictions: The chemical shifts are predicted based on additive substituent effects. The carbon attached to the methoxy group (C4) will be significantly shielded, while the carbon attached to the trifluoromethyl group (C2) will be deshielded. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group.

| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

| Trifluoromethyl F | ~ -60 | Singlet | -CF₃ |

Causality Behind Predictions: The chemical shift of the -CF₃ group is characteristic and its singlet nature in the proton-decoupled spectrum indicates no coupling to other nearby active nuclei.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum with an appropriate spectral width centered around -60 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Accumulate at least 64 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, methoxy, and trifluoromethyl groups.

| Predicted Absorption Band (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1600, 1480 | C=C stretch | Aromatic Ring |

| ~1320 | C-F stretch | Trifluoromethyl |

| ~1250 | C-O stretch | Methoxy |

| ~1120 | C-O stretch | Carboxylic Acid |

Causality Behind Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption around 1710 cm⁻¹ is also indicative of the carboxylic acid. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1350-1100 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| Predicted m/z | Assignment | Notes |

| 234 | [M]⁺ | Molecular Ion |

| 189 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 175 | [M - CH₂COOH]⁺ | Loss of the acetic acid moiety |

| 161 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

Causality Behind Predictions: In Electron Ionization (EI) mass spectrometry, the molecular ion is expected at m/z 234. Common fragmentation pathways would involve the loss of the carboxylic acid group (a stable radical) or the entire acetic acid side chain. The loss of the trifluoromethyl group is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) for prominent molecular ion detection.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from structurally related analogs, we have outlined the expected NMR, IR, and MS spectral features. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and other novel compounds. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and interpretation.

References

-

PubChem. 4-Methoxyphenylacetic Acid. [Link]

Navigating the Solubility Landscape of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid: A Technical Guide

Foreword: The Critical Role of Solubility in Drug Development

To the researchers, scientists, and drug development professionals who strive to translate molecular discoveries into life-changing therapies, the journey is one of intricate challenges and meticulous problem-solving. Among the fundamental physicochemical properties that dictate the fate of a potential drug candidate, solubility stands as a paramount gatekeeper. It governs everything from process chemistry and formulation to bioavailability and, ultimately, therapeutic efficacy. This guide is dedicated to a molecule of growing interest in medicinal chemistry, 4-Methoxy-2-(trifluoromethyl)phenylacetic acid . While this compound holds potential as a valuable building block in the synthesis of novel therapeutics, a comprehensive public repository of its solubility data in common organic solvents is currently lacking.

This document, therefore, takes a proactive and instructional approach. As direct quantitative data is not yet available in the public domain, we will equip you, the practicing scientist, with the foundational knowledge and detailed experimental frameworks necessary to determine and understand the solubility of this compound. We will delve into a theoretical assessment of its expected solubility based on its unique molecular architecture, provide a comparative analysis with a structurally related analog, and present detailed, field-proven protocols for empirical solubility determination. This guide is designed not as a static data sheet, but as a dynamic tool to empower your research and development endeavors.

Molecular Profile and Theoretical Solubility Considerations

To predict the solubility behavior of this compound, we must first dissect its molecular structure and the physicochemical properties imparted by its constituent functional groups.

Table 1: Physicochemical Properties of this compound and a Structural Analog

| Property | This compound | 4-Methoxyphenylacetic Acid (Structural Analog) |

| Molecular Formula | C₁₀H₉F₃O₃ | C₉H₁₀O₃ |

| Molecular Weight | 234.17 g/mol | 166.17 g/mol [1] |

| Melting Point | Solid (exact value not published) | 84-86 °C[1] |

| Predicted pKa | ~3.5 | ~4.5 |

| Predicted logP | ~2.5 | 1.4[1] |

Predicted values for this compound are estimations based on computational models and the known effects of its functional groups.

Structural Analysis and Its Impact on Solubility

This compound is a substituted phenylacetic acid. Its solubility will be dictated by a balance of polar and non-polar characteristics:

-

The Carboxylic Acid Moiety (-COOH): This is the primary polar, hydrophilic center of the molecule. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents. Its acidity, quantified by the pKa, is crucial. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to its non-fluorinated analog, 4-methoxyphenylacetic acid.[2] This enhanced acidity can influence its solubility in protic and basic media.

-

The Phenyl Ring: This aromatic ring is inherently non-polar and hydrophobic, contributing to the molecule's solubility in less polar organic solvents.

-

The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor. This can slightly enhance solubility in polar aprotic and protic solvents.

-

The Trifluoromethyl Group (-CF₃): This is a key functional group with a profound impact on the molecule's properties. The -CF₃ group is highly lipophilic and electron-withdrawing.[2] Its presence is predicted to significantly increase the overall lipophilicity (higher logP) of the molecule compared to 4-methoxyphenylacetic acid. This increased lipophilicity suggests a greater affinity for non-polar and moderately polar organic solvents.

Predicting Solubility Behavior: A Qualitative Assessment

Based on the structural analysis, we can formulate a hypothesis regarding the solubility of this compound:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should be effective at dissolving this compound. Their ability to act as strong hydrogen bond acceptors will interact favorably with the carboxylic acid group, while their overall polarity can accommodate the entire molecule.

-

Good to Moderate Solubility in Alcohols: Solvents like methanol, ethanol, and isopropanol are protic and can engage in hydrogen bonding with both the carboxylic acid and methoxy groups. The alkyl chains of these alcohols will interact with the hydrophobic phenyl ring and trifluoromethyl group. For comparison, 4-methoxyphenylacetic acid is known to be soluble in ethanol and methanol.

-

Moderate to Low Solubility in Ethers and Esters: Solvents like diethyl ether and ethyl acetate have some polar character and can act as hydrogen bond acceptors. However, their lower overall polarity compared to alcohols may limit their capacity to dissolve the polar carboxylic acid moiety, likely resulting in moderate to low solubility.

-

Low Solubility in Non-Polar Solvents: Hydrocarbon solvents such as hexanes and toluene are unlikely to be effective solvents. The energy required to break the hydrogen bonding network of the crystalline solid and solvate the polar carboxylic acid group would not be compensated by the weak van der Waals interactions with these non-polar solvents.

The Role of this compound in Medicinal Chemistry

Phenylacetic acid derivatives containing trifluoromethyl groups are recognized as important intermediates in the synthesis of various pharmaceuticals. For instance, trifluorinated phenylacetic acids are precursors in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the treatment of type 2 diabetes.[3] The incorporation of the trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] While the specific applications of the 4-methoxy-2-(trifluoromethyl) isomer are not extensively documented in publicly available literature, its structural motifs suggest its potential as a building block in the discovery of new chemical entities for various therapeutic areas. A thorough understanding of its solubility is therefore a critical first step for its utilization in synthetic and medicinal chemistry workflows.

Standardized Protocols for Experimental Solubility Determination

Given the absence of published quantitative data, a rigorous and standardized experimental approach is necessary. The following protocols are based on widely accepted guidelines from the United States Pharmacopeia (USP) and the Organisation for aEconomic Co-operation and Development (OECD).[4][5]

The Saturation Shake-Flask Method (Adapted from USP <1236> and OECD TG 105)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[6][7] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Causality Behind Experimental Choices: The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution of the solid equals the rate of its precipitation. A prolonged equilibration time with continuous agitation ensures this state is reached. The subsequent separation of the solid phase is critical to only measure the dissolved solute.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of the diluted sample using a calibration curve prepared with known concentrations of this compound. Back-calculate to find the concentration in the original saturated solution.

Self-Validating System: The reliability of this protocol is ensured by running replicates and confirming that the measured solubility is independent of the initial amount of excess solid used. A preliminary time-to-equilibrium study is also recommended to validate the chosen equilibration period.

Caption: Workflow for the Saturation Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, miniaturized and automated versions of the shake-flask method can be employed. These often use 96-well plates and smaller solvent volumes.

Causality Behind Experimental Choices: The trade-off here is speed versus the absolute accuracy of an equilibrium measurement. HTS methods are excellent for rank-ordering solvents but may not always yield true thermodynamic solubility values. The analysis is often performed directly on the filtered supernatant without extensive dilution steps.

Experimental Protocol:

-

Dispensing: Use automated liquid handlers to dispense a known amount of a concentrated stock solution of this compound (in a volatile solvent like DMSO) into the wells of a 96-well plate. The volatile solvent is then evaporated.

-

Solvent Addition: Dispense the array of test solvents into the wells.

-

Equilibration: Seal the plate and agitate for a shorter period (e.g., 2-12 hours) at a controlled temperature.

-

Analysis: After a brief settling period, analyze the concentration of the dissolved compound directly from the supernatant using techniques like UV-Vis spectroscopy or HPLC-MS.

Caption: High-Throughput Solubility Screening Workflow.

Data Presentation and Interpretation

As you generate experimental data, it is crucial to present it in a clear and comparative format.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| DMSO | Polar Aprotic | High | To be determined |

| Methanol | Polar Protic | Good | To be determined |

| Ethanol | Polar Protic | Good | To be determined |

| Isopropanol | Polar Protic | Moderate | To be determined |

| Ethyl Acetate | Moderately Polar | Moderate-Low | To be determined |

| Diethyl Ether | Moderately Polar | Low | To be determined |

| Toluene | Non-Polar | Very Low | To be determined |

| Hexanes | Non-Polar | Very Low | To be determined |

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for approaching the solubility determination of this compound. By combining a theoretical understanding of its molecular properties with robust, standardized experimental protocols, researchers can generate the reliable data needed to advance their projects. The principles and methods outlined here are not only applicable to the title compound but can also be adapted for the characterization of other new chemical entities. As the role of fluorinated compounds in drug discovery continues to expand, a thorough understanding of their physicochemical properties, particularly solubility, will remain a cornerstone of successful pharmaceutical development.

References

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link][7]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link][8][9]

-

United States Pharmacopeia. (2023). General Chapter, <1236> Solubility Measurements. USP-NF. Rockville, MD: United States Pharmacopeia.[4]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link][5]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link][10]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link][6]

-

Dissolution Technologies. (2017). Technical Note: Solubility Measurements. Retrieved from [Link][11]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link][12]

-

United States Pharmacopeial Convention. (2016). <1236> Solubility Measurements. Retrieved from [Link][13]

-

FAQ. (n.d.). What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid?. Retrieved from [Link][14]

-

Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids. Retrieved from [3]

- Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.

-

Google Patents. (n.d.). WO 2014/030106 A2 - Process for the preparation of 4-methoxy phenylacetic acid. Retrieved from [15]

-

MySkinRecipes. (n.d.). (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid. Retrieved from [Link][16]

-

PubChem. (n.d.). (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. Retrieved from [Link][17]

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link][1]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2243.[18]

-

Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5484.[2]

-

ResearchGate. (n.d.). Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid.... Retrieved from [Link][19]

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Retrieved from [Link][20]

Sources

- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 4. â©1236⪠Solubility Measurements [doi.usp.org]

- 5. filab.fr [filab.fr]

- 6. biorelevant.com [biorelevant.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 13. uspnf.com [uspnf.com]

- 14. Page loading... [wap.guidechem.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid [myskinrecipes.com]

- 17. (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid | C10H8F3O3- | CID 7005115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. peerj.com [peerj.com]

- 19. researchgate.net [researchgate.net]

- 20. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 3863567 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystalline Structure of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Determining and Understanding the Solid-State Architecture of a Key Phenylacetic Acid Derivative.

Introduction: The Silent Influence of Crystal Form in Drug Efficacy

In the realm of pharmaceutical development, the journey from a promising molecule to a viable therapeutic agent is fraught with complexities. While the intrinsic pharmacological activity of a compound is paramount, its solid-state properties, dictated by its crystalline structure, are a silent yet potent modulator of its ultimate success. The precise three-dimensional arrangement of molecules in a crystal lattice governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. For a molecule like 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a substituted phenylacetic acid derivative with potential applications in drug discovery, a thorough understanding of its crystalline form is not merely an academic exercise but a fundamental prerequisite for rational drug design and development.

The presence of a methoxy group and a trifluoromethyl group on the phenyl ring introduces specific electronic and steric characteristics that can significantly influence intermolecular interactions and, consequently, the resulting crystal packing.[1][2] The trifluoromethyl group, in particular, is a common bioisostere for a methyl or chloro group and is known to enhance metabolic stability and membrane permeability.[1][2] Therefore, elucidating the crystalline structure of this compound is crucial for predicting its behavior as a potential active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the methodologies for determining the crystalline structure of this compound and offers a predictive analysis of its likely solid-state architecture based on the known crystal structures of analogous compounds.

Part 1: The Pursuit of the Crystal Structure: Methodologies and Experimental Protocols

The determination of a molecule's crystalline structure is a multi-faceted process that can involve both experimental and computational techniques. The gold standard for unambiguous structure determination is single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3][4] The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

-

Crystal Growth: The initial and often most challenging step is the growth of single crystals of sufficient size and quality. For this compound, which is a solid at room temperature, various crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

-

-

Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays, and the diffracted X-ray intensities are recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then "solved" using computational methods to determine the positions of the atoms in the asymmetric unit. This initial model is then "refined" to improve the fit between the calculated and observed diffraction data, resulting in a final, highly accurate crystal structure.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a versatile technique used to analyze the crystalline nature of a bulk sample.[5][6][7][8][9] While it does not provide the same level of atomic detail as SCXRD, it is invaluable for phase identification, purity analysis, and studying polymorphism.

-

Sample Preparation: A small amount of the powdered sample of this compound is gently packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and a beam of X-rays is scanned over a range of angles (2θ). The detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This pattern can be compared to databases of known patterns for identification or used to determine unit cell parameters.

Spectroscopic Characterization

While not directly providing the crystal structure, spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure and can provide insights into intermolecular interactions.

Part 2: Predictive Analysis of the Crystalline Structure of this compound

In the absence of a publicly available crystal structure for this compound, we can predict its likely intermolecular interactions and packing motifs by examining the crystal structures of closely related molecules. A particularly relevant analogue is (3,4-dimethoxyphenyl)acetic acid, for which the crystal structure of its monohydrate has been determined.[10][11][12][13]

Anticipated Intermolecular Interactions

The molecular structure of this compound contains several functional groups capable of engaging in a variety of intermolecular interactions:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is highly probable that the primary supramolecular synthon in the crystal structure will be the formation of carboxylic acid dimers through strong O-H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.

-

Halogen Bonding: While not a classic halogen bond, the highly electronegative fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors, potentially forming C-H···F interactions with neighboring molecules.

-

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings are offset from one another.

-

Dipole-Dipole Interactions: The methoxy and trifluoromethyl groups introduce significant dipole moments into the molecule, which will influence the overall packing arrangement to maximize favorable dipole-dipole interactions.

Predicted Crystal Packing

Based on the analysis of related structures and the functional groups present, a plausible packing arrangement for this compound would involve the formation of hydrogen-bonded carboxylic acid dimers. These dimers would then likely pack in a herringbone or a layered fashion, stabilized by a combination of π-π stacking and weaker C-H···O and C-H···F interactions. The bulky and electron-withdrawing trifluoromethyl group will likely play a significant role in directing the packing, potentially leading to specific orientations that minimize steric hindrance and maximize electrostatic interactions.

The interplay of these various intermolecular forces will ultimately determine the final, most thermodynamically stable crystal lattice.

Part 3: Visualization of Methodologies and Predicted Interactions

To further clarify the experimental workflow and the predicted intermolecular interactions, the following diagrams are provided.

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for the determination of the crystalline structure of a small organic molecule.

Predicted Supramolecular Synthon

Caption: The predicted hydrogen-bonded carboxylic acid dimer, a likely primary structural motif.

Conclusion and Future Perspectives

While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a robust framework for its investigation. The methodologies of single-crystal and powder X-ray diffraction, coupled with spectroscopic techniques, offer a clear path to elucidating its solid-state architecture. Furthermore, the predictive analysis based on known structures of similar compounds strongly suggests that hydrogen-bonded carboxylic acid dimers will be the cornerstone of its crystal lattice, with other weaker interactions fine-tuning the overall packing.

For researchers in drug development, the insights gained from determining the crystalline structure of this compound will be invaluable. It will enable a deeper understanding of its physicochemical properties, facilitate the selection of the optimal solid form for formulation, and ultimately contribute to the development of safer and more effective medicines. The principles and protocols outlined in this guide are broadly applicable to the study of other novel pharmaceutical compounds, underscoring the critical importance of solid-state chemistry in the journey from molecule to medicine.

References

-

Hachuła, B., Nowak, M., & Kusz, J. (2008). Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 64(7), o357–o360. [Link]

-

Sci-Hub. (n.d.). Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate. Retrieved from [https://www.semanticscholar.org/paper/Hydrogen-bonding-interactions-in-(3%2C4-dimethoxyphe-Hachu%C5%82a-Nowak/2a5f7d3b0e1e9c8f9b9a6b9a9d7f8d8c7e6a5c1b]([Link]

-

Bünnemann, K., & Merten, C. (2017). Solvation of a chiral carboxylic acid: effects of hydrogen bonding on the IR and VCD spectra of α-methoxyphenylacetic acid. Physical Chemistry Chemical Physics, 19(29), 18948–18956. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis, Crystallization, Electrochemistry and Single Crystal X-ray Analysis of a Methoxy-Substituted-. Retrieved from [Link]

-

Beran, G. J. O. (2021). Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials. Chemical Science, 12(41), 13576–13596. [Link]

-

National Institute of Standards and Technology. (1966). Standard X-ray Diffraction Powder Patterns: Section 4. Data for 103 Substances. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures Workshop (WCSD-001). Retrieved from [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

-

PubChem. (n.d.). (R)-alpha-methoxy-alpha-trifluoromethyl phenylacetic acid. Retrieved from [Link]

-

CEITEC. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). Contribution of intermolecular interactions to the Hirshfeld surface area calculated for polymorphs of TrCOTyr. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Analysis of intermolecular interactions in 3-(4-fluoro-3-phenoxyphenyl)- 1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-. Retrieved from [Link]

-

Sciencesconf.org. (n.d.). Crystal Structure Prediction: a Practical Approach. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate. Retrieved from [Link]

-

MDPI. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. Molecules, 26(10), 2933. [Link]

-

National Center for Biotechnology Information. (n.d.). Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis. Retrieved from [Link]

-

CrystEngComm. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 20(38), 5693-5702. [Link]

-

International Zeolite Association. (n.d.). Product characterization by x-ray powder diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of a 1,1-dibutyl-1H,3H-naphtho[1,8-cd][2][10][11]oxastannaborinin-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]

-

Bryn Mawr College. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). X-Ray Powder Diffraction Patterns of Polymorphic Forms of Various Drug.... Retrieved from [https://www.researchgate.net/figure/X-Ray-Powder-Diffraction-Patterns-of-Polymorphic-Forms-of-Various-Drug-Substances-A_fig1_257748450]([Link] Diffraction-Patterns-of-Polymorphic-Forms-of-Various-Drug-Substances-A_fig1_257748450)

-

Brookhaven National Laboratory. (2018). X-ray Powder Diffraction. Retrieved from [Link]

-

GovInfo. (n.d.). Standard x-ray diffraction powder patterns. Retrieved from [Link]

Sources

- 1. Solvation of a chiral carboxylic acid: effects of hydrogen bonding on the IR and VCD spectra of α-methoxyphenylacetic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. B22968.77 [thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. Single crystal X-ray diffraction - Ceitec.cz [bic.ceitec.cz]

- 5. Standard X-ray Diffraction Powder Patterns: Section 4. Data for 103 Substances - UNT Digital Library [digital.library.unt.edu]

- 6. iza-online.org [iza-online.org]

- 7. researchgate.net [researchgate.net]

- 8. bnl.gov [bnl.gov]

- 9. govinfo.gov [govinfo.gov]

- 10. Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate / Acta Crystallographica Section C Crystal Structure Communications, 2008 [sci-hub.box]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Potential Biological Activity of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid: A Bio-Rational Approach to a Novel COX-2 Inhibitor Candidate

Executive Summary

The confluence of established pharmacophores within a novel chemical entity presents a compelling case for targeted investigation. This guide focuses on 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a compound that, while not extensively characterized in existing literature, possesses structural motifs strongly suggestive of potent and selective anti-inflammatory activity. The phenylacetic acid core is a classic scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), while the strategic placement of a trifluoromethyl (CF₃) group is a modern medicinal chemistry tactic to enhance target affinity and metabolic stability.[1][2] This document synthesizes established principles of drug action and proposes a logical, data-driven framework for elucidating the biological potential of this compound. Our central hypothesis is that this compound will function as a selective inhibitor of cyclooxygenase-2 (COX-2), offering a promising avenue for the development of next-generation anti-inflammatory agents.

Introduction: The Chemical Rationale

The design of effective therapeutic agents often hinges on the strategic combination of functional groups that govern a molecule's interaction with biological targets. The structure of this compound is a prime example of such rational design, integrating two key features known to influence anti-inflammatory activity.

-

The Phenylacetic Acid Scaffold: This structural core is prevalent in numerous NSAIDs. The carboxylic acid moiety is critical for anchoring the molecule within the active site of cyclooxygenase enzymes.[3]

-

The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a powerful strategy in modern drug design.[2] Its strong electron-withdrawing nature can alter the acidity (pKa) of the carboxylic acid, potentially improving its binding kinetics.[1] Furthermore, its steric bulk and hydrophobicity are crucial for achieving selective interactions. In the case of the NSAID Celecoxib, the CF₃ group is essential for its selective inhibition of the COX-2 enzyme.[1] Research on a trifluoromethyl analogue of indomethacin demonstrated that replacing a methyl with a CF₃ group resulted in a potent and unexpectedly selective COX-2 inhibitor.[3] This selectivity was attributed to the CF₃ group inserting into a small hydrophobic pocket unique to the COX-2 active site.[3]

Based on this precedent, it is hypothesized that the 2-(trifluoromethyl) substituent on the phenyl ring of our target compound will confer high affinity and selectivity for the COX-2 enzyme.

Physicochemical Profile and Synthetic Strategy

A molecule's biological activity is intrinsically linked to its physical and chemical properties. Understanding these properties is the first step in a rational drug discovery workflow.

Predicted Physicochemical Properties

The following table summarizes the predicted properties for this compound, which are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₀H₉F₃O₃ | Defines the elemental composition. |

| Molecular Weight | 234.17 g/mol | Influences diffusion and transport across membranes. |

| LogP (Lipophilicity) | ~2.5 - 3.0 | A moderate value suggests good membrane permeability without excessive accumulation in fatty tissues. |

| pKa (Acidity) | ~3.5 - 4.0 | The electron-withdrawing CF₃ group likely lowers the pKa compared to non-fluorinated analogues, ensuring the carboxylate is ionized at physiological pH for target interaction.[1] |

Proposed Synthetic Workflow

The synthesis of phenylacetic acids is well-established in organic chemistry. A plausible route to this compound is outlined below. This multi-step process leverages common and reliable chemical transformations.[4][5][6]

Caption: Proposed synthetic pathway for this compound.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes.[3]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli. Its activation leads to the production of prostaglandins that mediate inflammation and pain.

Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 is responsible for common side effects like gastrointestinal ulceration. Therefore, selective COX-2 inhibitors (coxibs) were developed to provide anti-inflammatory relief with an improved safety profile.

We propose that this compound acts as a selective COX-2 inhibitor. The trifluoromethyl group is predicted to bind within a specific hydrophobic side pocket of the COX-2 active site (formed by residues like Val-523), an interaction that is sterically hindered in the narrower COX-1 active site.[3]

Caption: The arachidonic acid cascade and the hypothesized selective inhibition of COX-2.

Proposed Experimental Validation Workflow

To rigorously test our hypothesis, a phased experimental approach is proposed, moving from enzymatic assays to cell-based models and finally to in vivo validation.

Phase 1: In Vitro Enzymatic Activity

Experiment: Direct determination of IC₅₀ values for COX-1 and COX-2.

Rationale: This is the foundational experiment to confirm direct inhibition of the target enzymes and quantify both potency (a low IC₅₀ value) and selectivity (a high COX-1 IC₅₀ / COX-2 IC₅₀ ratio).

Protocol: Fluorometric COX Inhibition Assay

-

Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorogenic probe (e.g., ADHP) in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in DMSO. Also, prepare a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

Enzyme Incubation: In a 96-well plate, add 10 µL of each compound dilution (or DMSO vehicle control) to wells containing either COX-1 or COX-2 enzyme in assay buffer. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe to all wells.

-

Signal Detection: Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission ~535/590 nm). The rate of reaction is proportional to the slope of the fluorescence curve.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid, a specialized organic compound with potential applications in pharmaceutical and materials science. Due to the limited specific historical information available, this document focuses on the compound's chemical identity, plausible synthetic pathways derived from established organic chemistry principles, and its potential utility as inferred from its structural characteristics and the applications of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this molecule's properties and synthesis.

Introduction and Historical Context

This compound (CAS No. 916420-90-1) is a substituted phenylacetic acid derivative characterized by a methoxy group at the para position and a trifluoromethyl group at the ortho position of the phenyl ring. While the compound is commercially available from specialized chemical suppliers, a detailed historical account of its discovery and initial synthesis is not prominently featured in publicly accessible scientific literature.[1] Its existence is noted in several patents, suggesting its role as an intermediate or a member of a chemical library for screening purposes.

The structural motifs present in this molecule—the phenylacetic acid core, the electron-donating methoxy group, and the strongly electron-withdrawing trifluoromethyl group—are of significant interest in medicinal chemistry and materials science. Phenylacetic acid derivatives are known for a wide range of biological activities, including anti-inflammatory effects. The trifluoromethyl group is a key substituent in many modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy group can modulate the electronic properties and metabolic profile of the molecule. This guide, therefore, aims to consolidate the known information and provide a robust theoretical and practical framework for researchers working with or considering the use of this compound.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are a combination of data from chemical suppliers and computational predictions.

| Property | Value | Source |

| IUPAC Name | 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic acid | N/A |

| CAS Number | 916420-90-1 | [1] |

| Molecular Formula | C₁₀H₉F₃O₃ | [1] |

| Molecular Weight | 234.17 g/mol | [1] |

| Physical Form | Solid (at 20°C) | [1] |

| Boiling Point | 295.5 ± 40.0 °C (Predicted) | [2] |

| Purity (Typical) | ≥95% | [1] |

Predicted Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methylene protons would appear as a singlet, and the methoxy protons as a sharp singlet around 3.8-3.9 ppm.

-

¹³C NMR: The carbon NMR would show distinct signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methoxy carbon.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, C-O stretching bands for the methoxy and carboxylic acid groups, and strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns, including the loss of the carboxyl group and fragments related to the substituted benzyl cation.

Plausible Synthetic Routes

There is no single, prominently published method for the synthesis of this compound. However, a logical and efficient synthetic strategy can be devised based on well-established named reactions and transformations in organic chemistry. A plausible two-step approach starting from the commercially available 4'-Methoxy-2,2,2-trifluoroacetophenone involves the Willgerodt-Kindler reaction followed by hydrolysis.

Overview of the Synthetic Workflow

The proposed synthesis begins with the conversion of 4'-Methoxy-2,2,2-trifluoroacetophenone to the corresponding thiomorpholide via the Willgerodt-Kindler reaction. This reaction is a powerful method for converting aryl alkyl ketones into ω-aryl-substituted thioamides. The resulting thiomorpholide is then subjected to hydrolysis to yield the target carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetyl)morpholine (Thiomorpholide Intermediate)

-

Rationale: The Willgerodt-Kindler reaction is chosen for its reliability in converting aryl ketones to the corresponding thioamides, which are stable and readily purified intermediates. Morpholine is a commonly used amine for this transformation, and elemental sulfur serves as the oxidant.[3][4]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-Methoxy-2,2,2-trifluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water and stir.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired thiomorpholide.

-

Step 2: Hydrolysis to this compound

-

Rationale: Acid-catalyzed hydrolysis is a standard and effective method for converting amides (or in this case, a thioamide derivative which will hydrolyze) to carboxylic acids. Aqueous sulfuric acid is a common and cost-effective choice for this transformation.

-

Procedure:

-

In a round-bottom flask, dissolve the purified thiomorpholide from Step 1 in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Add water to the mixture and heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it over ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

-

Potential Areas of Application

While specific applications for this compound have not been extensively reported, its structural features suggest potential utility in several areas of research and development:

-

Pharmaceutical Intermediates: This compound is a valuable building block for the synthesis of more complex molecules. The carboxylic acid functionality can be readily converted into a variety of other functional groups (e.g., esters, amides, alcohols), making it a versatile starting material for drug discovery programs. The presence of the trifluoromethyl group is particularly desirable for creating drug candidates with improved pharmacokinetic properties.

-

Agrochemicals: Trifluoromethylated aromatic compounds are frequently found in modern herbicides and pesticides. This molecule could serve as a precursor for new agrochemical agents.

-

Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials, such as liquid crystals, polymers, and organic electronics. The specific combination of substituents in this compound could impart unique electronic and physical properties to novel materials.

-

Biological Screening: As a member of a chemical library, this compound could be screened for a variety of biological activities, including but not limited to anti-inflammatory, analgesic, and anticancer properties, given the known activities of other phenylacetic acid derivatives.

Conclusion

This compound represents a chemical entity with significant potential, primarily as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Although its own history of discovery is not well-documented, its synthesis can be reliably achieved through established methodologies such as the Willgerodt-Kindler reaction followed by hydrolysis. The combination of a phenylacetic acid core with para-methoxy and ortho-trifluoromethyl substituents makes it a compound of interest for researchers seeking to introduce these key pharmacophores into new molecular designs. Further investigation into the biological activities and material properties of this compound and its derivatives is warranted.

References

-

ChemSrc. 2-(4-methoxy-2-(trifluoromethyl)phenyl)acetic acid (CAS No. 916420-90-1). Available from: [Link]

- Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20, 2467–2470.

- Kindler, K. Liebigs Ann. Chem.1923, 431, 187–230.

Sources

theoretical calculations for 4-Methoxy-2-(trifluoromethyl)phenylacetic acid properties

An In-Depth Technical Guide to the Theoretical Calculation of 4-Methoxy-2-(trifluoromethyl)phenylacetic Acid Properties

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a molecule of interest in medicinal chemistry and materials science. We detail a robust computational workflow utilizing Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for computational analysis. By explaining the causality behind methodological choices, this guide serves as a self-validating system for obtaining reliable theoretical data that can accelerate experimental research and development.

Introduction: The Significance of this compound

This compound belongs to the class of substituted phenylacetic acids, which are crucial building blocks in the synthesis of various pharmaceuticals and bioactive molecules.[1][2][3] The specific substitutions on the phenyl ring—a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group—impart unique physicochemical characteristics.

-

The trifluoromethyl group is a powerful electron-withdrawing substituent known for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity in drug candidates.[4] Its steric and electronic properties are distinct from other halogens or a simple methyl group, making it a valuable moiety in modern drug design.[4][5]

-

The methoxy group , an electron-donating group, influences the electronic distribution on the aromatic ring and can participate in hydrogen bonding, affecting solubility and receptor interactions.

Understanding the interplay of these functional groups is paramount for predicting the molecule's behavior. Theoretical calculations provide a powerful, cost-effective avenue to elucidate its properties at an atomic level, offering insights that guide synthesis and application. This guide outlines the use of Density Functional Theory (DFT) to model the molecule's geometry, electronic landscape, and spectroscopic signatures.

Computational Methodology: A Validated Approach

The selection of an appropriate theoretical method is the most critical step for achieving accurate predictions. For a medium-sized organic molecule such as this, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[6][7]

Pillar of Expertise: Why DFT/B3LYP/6-311++G(d,p)?

Our chosen level of theory is B3LYP/6-311++G(d,p) , a widely validated combination for organic molecules.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This approach effectively mitigates some of the inherent self-interaction error in pure DFT, leading to more accurate predictions of molecular geometries and energies.[6][7]

-

6-311++G(d,p) Basis Set: This triple-zeta basis set provides the flexibility needed for an accurate description of the electron density.

-

6-311: Indicates that core orbitals are described by 6 basis functions, while valence orbitals are split into three parts (3, 1, and 1 basis functions), allowing for greater flexibility in describing chemical bonds.

-

++G: These are diffuse functions added to both heavy atoms and hydrogen. They are essential for accurately describing anions and non-covalent interactions, particularly the lone pairs on the oxygen and fluorine atoms.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and "polarize," which is crucial for describing the directional nature of chemical bonds accurately.[6]

-

Solvent Effects: To simulate realistic conditions, calculations should be performed in a solvent environment using a continuum model like the Polarizable Continuum Model (PCM) . This model approximates the solvent as a continuous dielectric medium, accounting for its bulk electrostatic effects on the solute.

Computational Workflow

The overall process follows a logical sequence to ensure the final data is derived from a stable, validated structure.

Caption: Computational workflow for theoretical property prediction.

Predicted Properties: Results and Discussion

This section outlines the expected results from the theoretical calculations, providing a baseline for what researchers can anticipate.

Optimized Molecular Geometry

The first step in any analysis is to find the molecule's most stable three-dimensional arrangement (its ground-state geometry). The geometry optimization calculation seeks the lowest energy conformation. A subsequent frequency calculation is mandatory to validate this structure; the absence of any imaginary (negative) frequencies confirms that the geometry is a true energy minimum.

%nprocshared=8 %mem=16GB #p Opt Freq B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Water)

Molecule Name and Title

0 1 [...Atom Coordinates Here...]

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]